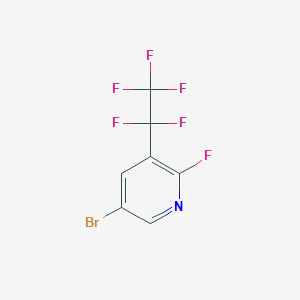

5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated pyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines often involves the use of strong electron-withdrawing substituents in the aromatic ring . One common method is the Balts-Schiemann reaction .Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms in the pyridine ring . The exact structure would depend on the specific positions of these atoms in the ring .Chemical Reactions Analysis

Fluorinated pyridines can undergo a variety of chemical reactions, including substitution reactions . The specific reactions would depend on the exact structure of the compound .Physical And Chemical Properties Analysis

Fluorinated pyridines generally have interesting physical and chemical properties due to the presence of the strong electron-withdrawing fluorine atoms . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: is a valuable halogenated pyridine used as a molecular scaffold in the development of various Active Pharmaceutical Ingredients (APIs). Its structure is conducive to the synthesis of Neuropeptide Y Receptor Y5 Inhibitors, which are potential therapeutic agents for obesity and anxiety disorders. Additionally, it has been utilized in the creation of SARS-CoV-2 Major Protease Inhibitors, contributing to the ongoing research for COVID-19 treatments .

Cancer Immunotherapy

In the field of cancer immunotherapy, this compound has shown promise as a precursor in the synthesis of Indoleamine-2,3-Dioxygenase-1 Inhibitors. These inhibitors play a crucial role in modulating the immune response against tumor cells, thus enhancing the efficacy of immunotherapeutic strategies .

Semiconductor Manufacturing

Due to its aromaticity and electron deficiency, 5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine serves as an ideal building block for semiconductors. It has been used in the synthesis of host materials for Organic Light Emitting Diodes (OLEDs), which are essential components in modern display and lighting technologies .

Organic Synthesis

This compound is instrumental in the synthesis of heteroaromatic and aniline derivatives of piperidines. These derivatives are potent ligands for vesicular acetylcholine transport, which is significant for neurological function and has implications in treating neurodegenerative diseases .

Agrochemical Development

The halogenated pyridine derivative is also a starting material for the synthesis of certain herbicides and insecticides. Its fluorinated structure enhances the biological activity and stability of these agrochemicals, making them more effective in protecting crops from pests and diseases .

Material Science

In material science, the compound’s unique properties facilitate the development of advanced materials with specific characteristics. For example, it can be used to create polymers with enhanced thermal stability and chemical resistance, which are valuable in various industrial applications .

Analytical Chemistry

As an analytical reagent, 5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine can be used in chromatography and spectroscopy for the detection and quantification of complex biological samples. Its distinct chemical signature allows for precise measurements in various research settings .

Chemical Education

Lastly, this compound is often used in academic settings for instructional purposes. It provides a practical example of halogenated compounds in organic chemistry courses, demonstrating key concepts such as nucleophilic substitution reactions and the effects of halogens on aromatic systems .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-3-1-4(5(9)15-2-3)6(10,11)7(12,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTMSSGZYPULEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)

![3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2878287.png)

![Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2878288.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)